molecular formula C10H10O3 B032253 Chromane-2-carboxylic acid CAS No. 51939-71-0

Chromane-2-carboxylic acid

Cat. No.: B032253
CAS No.: 51939-71-0
M. Wt: 178.18 g/mol
InChI Key: SFLFCQJQOIZMHF-UHFFFAOYSA-N
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Description

Chromane-2-carboxylic acid (C₁₀H₁₀O₃, CAS 51939-71-0) is a bicyclic compound consisting of a benzopyran moiety with a carboxylic acid group at the 2-position of the chromane scaffold . The compound’s versatility stems from its ability to undergo structural modifications, enabling diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromane-2-carboxylic acid can be synthesized through several methods. One common approach involves the rhodium-catalyzed chemo- and enantioselective hydrogenation of chromone-2-carboxylic acids. This method provides high yields and enantiomeric excess, making it efficient for producing enantiopure chromanone-2-carboxylic acids .

Another method involves a microwave-assisted process, which optimizes reaction parameters such as the type of base, number of reagent equivalents, solvent, temperature, and reaction time. This method has been shown to improve yields significantly .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and rhodium-catalyzed hydrogenation are among the preferred methods due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Chromane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chromanone derivatives.

    Reduction: Reduction reactions can convert it into chromanone-2-carboxylic acids.

    Substitution: Substitution reactions can introduce different functional groups into the chromane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Rhodium catalysts and hydrogen gas are commonly used for reduction reactions.

    Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products:

    Oxidation: Chromanone derivatives.

    Reduction: Enantiopure chromanone-2-carboxylic acids.

    Substitution: Various substituted chromane derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 PPAR Agonists Development
Chromane-2-carboxylic acid has been extensively studied for its potential as a selective agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. A structure-activity relationship (SAR) study revealed that derivatives of CCA exhibited potent hypolipidemic effects, effectively lowering cholesterol levels in animal models such as hamsters and dogs . The optimized compounds demonstrated robust agonistic activity, highlighting the therapeutic potential of CCA derivatives in treating dyslipidemia.

Case Study:
A specific derivative of this compound was synthesized and tested, resulting in a significant reduction of total cholesterol levels. The study emphasized the importance of substituent variations on the pharmacological activity of CCA derivatives.

Organic Synthesis

2.1 Photocatalytic Reactions
Recent advancements have introduced CCA into photocatalytic reactions, such as the doubly decarboxylative Giese reaction. This method allows for the synthesis of 4-substituted chroman-2-ones and 2-substituted chroman-4-ones under mild conditions using visible light and photoredox catalysts . The reaction's efficiency is enhanced by employing electron-poor carboxylic acids as substrates.

Data Table: Photocatalytic Reaction Outcomes

Substrate TypeProduct TypeYield (%)Conditions
Coumarin-3-carboxylic acid4-substituted chroman-2-one85Visible light, inert atmosphere
Chromone-3-carboxylic acid2-substituted chroman-4-one78Photoredox catalyst

Enzymatic Resolution

3.1 Chiral Building Blocks
this compound derivatives serve as essential chiral building blocks in pharmaceutical synthesis. A novel enzymatic resolution method utilizing esterases from Geobacillus thermocatenulatus has been developed to produce optically pure forms of these acids . This method significantly improves yield and purity compared to traditional chemical resolution techniques.

Case Study:
The enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate achieved enantiomeric excess values exceeding 99% for one enantiomer and 95% for the other, demonstrating the method's effectiveness in producing high-purity chiral compounds.

Structural Characterization

4.1 Stereochemistry Studies
Research into the stereochemistry of chromane derivatives has revealed insights into their conformational behavior and optical properties. Studies have shown that chiral centers significantly influence the compound's characteristics, which are critical for developing new pharmaceuticals .

Mechanism of Action

The mechanism of action of chromane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its carboxylic group can form hydrogen bonds with amino acid residues in proteins, influencing their activity. Additionally, its chromane ring structure allows it to interact with various enzymes and receptors, modulating their functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Chromone-2-Carboxylic Acid Derivatives

Chromone-2-carboxylic acids differ by containing a ketone group at the 4-position of the benzopyran ring (e.g., 6-bromochromone-2-carboxylic acid, CAS 32663-93-7). These compounds are synthesized via microwave-assisted methods using ethyl oxalate and HCl, yielding high-purity products without chromatography . Unlike chromanes, chromones exhibit enhanced electrophilicity due to the ketone, influencing reactivity in conjugate addition reactions .

Property Chromane-2-Carboxylic Acid Chromone-2-Carboxylic Acid
Core Structure Saturated benzopyran Unsaturated benzopyran (4-ketone)
Synthesis Enzymatic resolution MW-assisted, HCl-mediated
Reactivity Reduced electrophilicity High (ketone enables additions)
Biological Role Antioxidant, PPAR agonists Precursor for decarboxylative synthesis

Trolox and Antioxidant Derivatives

Trolox (CAS 53188-07-1), a methylated and hydroxylated this compound, is a gold-standard antioxidant. Its 6-hydroxy and 2,5,7,8-tetramethyl substituents enhance radical scavenging by stabilizing phenoxyl radicals . Compared to the parent this compound, Trolox exhibits:

  • Higher Antioxidant Capacity : 1.5–2× greater than ascorbic acid in DPPH/ABTS assays .
  • Improved Solubility : LogP ~1.8 vs. 1.3 for unsubstituted this compound .

PPAR Agonist Derivatives

(2R)-2-Ethylthis compound derivatives (e.g., Compound 48, CAS N/A) demonstrate dual PPARα/γ agonism, achieving EC₅₀ values of 30 nM (PPARα) and 60 nM (PPARγ) . Key structural features include:

  • Ethyl Group at C2 : Enhances hydrophobic interactions with PPAR ligand-binding domains.
  • Phenoxypropoxy Chain at C7: Facilitates receptor activation . In contrast, unsubstituted this compound lacks PPAR activity, underscoring the importance of substituents.

Halogenated Derivatives

  • 6-Fluorothis compound (CAS N/A): Fluorine’s electronegativity lowers the carboxylic acid’s pKa (~2.8 vs. ~3.5 for parent compound), improving membrane permeability .

Stereochemical Variants

Enantiomeric purity critically impacts activity. (2R)-configured PPAR agonists show 10× higher potency than (2S)-isomers . Enzymatic resolution using stereoselective esterolytic enzymes (e.g., lipases) enables large-scale production of enantiopure chromane-2-carboxylic acids .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP Solubility (mg/mL) Key Applications
This compound 178.18 1.3 12.5 (pH 7.4) Synthetic intermediate
Trolox 250.29 1.8 8.2 (pH 7.4) Antioxidant assays
Compound 48 (PPAR agonist) ~550 (estimated) 5.2 <0.1 (pH 7.4) Antihyperglycemic agent
6-Fluoro derivative 196.17 1.5 9.8 (pH 7.4) Bioavailability studies

Biological Activity

Chromane-2-carboxylic acid is a notable compound within the chroman family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Synthesis of this compound

The synthesis of this compound has been explored through various methods, including microwave-assisted synthesis and enzymatic resolution. A significant method involves the use of 5′-bromo-2′-hydroxyacetophenone as a starting material, yielding high purity and yield of the target compound through optimized reaction conditions .

Table 1: Yields of this compound Derivatives

CompoundStarting MaterialYield (%)
15′-Bromo-2′-hydroxyacetophenone87
22′-Hydroxyacetophenone54
3Methyl 6-fluoro-chroman-2-carboxylate>93

2. Biological Activities

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A series of studies have evaluated its effects on various cellular pathways.

2.1 Inhibition of NF-kB Activity

Research indicates that derivatives of this compound can inhibit nuclear factor-kappaB (NF-kB) activity, a crucial transcription factor involved in inflammatory responses. Specific compounds demonstrated significant inhibition with IC50 values ranging from 18.2 µM to 95.8 µM . The most potent inhibitor identified was a derivative with a 4-chloro substituent (IC50: 18.2 µM).

2.2 Antioxidant Activity

While some derivatives showed antioxidant properties, the inhibition of NF-kB was found to be independent of these antioxidant effects, suggesting distinct mechanisms of action .

2.3 Anticancer Potential

Chromane derivatives have been explored for their anticancer activities. For instance, certain synthesized analogs exhibited cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

3. Case Studies

Several studies highlight the pharmacological potential of this compound and its derivatives:

3.1 Enzymatic Resolution for Chiral Purity

A study presented an innovative enzymatic resolution method for producing optically pure forms of chroman-2-carboxylic acid using specific esterases from Geobacillus thermocatenulatus. This method achieved high enantiomeric excess (ee) values (>99%) and demonstrated significant yields over multiple batches .

3.2 Structure-Activity Relationship (SAR) Studies

Research on structure-activity relationships has shown that specific substitutions on the phenyl ring significantly affect the biological activity of chromane derivatives. For example, modifications with halogen groups were linked to enhanced NF-kB inhibition .

Q & A

Q. Basic: What are the standard synthetic routes for Chromane-2-carboxylic acid, and how can purity be optimized during synthesis?

This compound is typically synthesized via cyclization of substituted phenolic precursors or oxidation of chromane derivatives. Key steps include acid-catalyzed ring closure and carboxylation. To ensure purity, employ high-performance liquid chromatography (HPLC) with chiral columns for enantiomeric resolution (>99.0% ee, as noted in asymmetric synthesis applications) . Post-synthesis, recrystallization in polar aprotic solvents (e.g., acetonitrile) and vacuum drying (mp 99–104°C) are critical for removing residual solvents .

Q. Advanced: How can researchers reconcile contradictory data in pharmacological studies involving this compound derivatives?

Contradictions often arise from variations in experimental models (e.g., in vitro vs. in vivo systems) or differences in stereochemical configurations. Systematic approaches include:

  • Meta-analysis : Aggregate data from multiple studies using tools like Cochrane Review methods to minimize bias .
  • Dose-response validation : Replicate experiments across orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm bioactivity thresholds .
  • Structural validation : Use X-ray crystallography or NMR to verify derivative configurations, as minor stereochemical changes can drastically alter activity .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the chromane ring (δ 6.8–7.2 ppm for aromatic protons) and carboxylic acid group (δ 10–12 ppm for COOH) .
  • IR spectroscopy : Detect carboxylic O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₀H₁₀O₃, MW 178.18) .

Q. Advanced: What computational strategies can predict this compound’s reactivity in novel catalytic systems?

  • Density Functional Theory (DFT) : Model electron distribution in the chromane ring to predict sites for electrophilic substitution .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Kinetic Monte Carlo simulations : Analyze reaction pathways under varying conditions (pH, temperature) to optimize catalytic efficiency .

Q. Basic: How should researchers design a literature review for this compound’s applications in drug discovery?

  • Database selection : Use SciFinder-n and PubMed for primary literature; avoid non-peer-reviewed sources .
  • Keyword strategy : Combine terms like “chromane derivatives,” “carboxylic acid bioisosteres,” and “structure-activity relationships” .
  • Critical appraisal : Prioritize studies with rigorous methodology (e.g., IC₅₀ values validated in triplicate) and exclude those lacking stereochemical details .

Q. Advanced: What experimental frameworks are recommended for studying this compound’s role in interdisciplinary research (e.g., materials science and biochemistry)?

  • Collaborative workflows : Integrate synthetic chemists (for derivative design), biophysicists (for binding assays), and computational experts (for modeling) .
  • High-throughput screening (HTS) : Use automated platforms to test derivatives against diverse targets (e.g., kinases, polymer matrices) .
  • Data standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for cross-disciplinary data sharing .

Q. Methodological Notes

  • Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst loading) in line with ACS guidelines .
  • Ethical compliance : Disclose conflicts of interest and adhere to safety protocols (e.g., SDS guidelines for handling carboxylic acids) .
  • Data presentation : Use SI units and IUPAC nomenclature in manuscripts; avoid non-standard abbreviations .

Properties

IUPAC Name

3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLFCQJQOIZMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369080, DTXSID90901552
Record name Chromane-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_683
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URL https://comptox.epa.gov/dashboard/DTXSID90901552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51939-71-0
Record name Chromane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of (+)-(R)-α-methylbenzylamine (0.37 mol) in ethanol (100 ml) was added to a solution of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (0.36 mol) in ethanol (200 ml). The mixture was allowed to crystallize out. The precipitate was filtered off and dried. The residue was crystallized 4 times from ethanol. The precipitate was filtered off and dried. The residue was taken up in water, treated with HCl 10% and extracted with diethyl ether. The organic layer was separated, dried, filtered and the solvent was evaporated, yielding 8.6 g of (−)-(R)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (mp. 85.5° C., [α]D20=−6.7° (c=100 mg/10 ml in methanol)) (interm. 1).
Quantity
0.37 mol
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0.36 mol
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100 mL
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200 mL
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Synthesis routes and methods II

Procedure details

A mixture of 4-oxochromene-2-carboxylic acid (20.0 g, 105 mmol) and Pd/C (3.0 g, w/w=10%) in AcOH (200 mL) was placed in Parr hydrogenation apparatus under H2 (50 psi) and stirred for 25 h at rt. It was then filtered and concentrated. The residue was suspended in water (300 mL), stirred for 10 min, filtered and dried to give 3,4-dihydro-2H-chromene-2-carboxylic acid (13.5 g, 72%) as a white solid. BH3 (57 mL, 114 mmol, 2.0 M in THF) was added slowly to a solution of this carboxylic acid in THF (120 mL) at 0° C. The reaction mixture was then warmed to rt and stirred for 5 h at this temperature. THF/H2O (30 mL, 1:1) was added drop wise while keeping the temperature between 0-5° C. and stirred for 20 min. K2CO3 (26.0 g, 189 mmol) was added and the reaction was vigorously stirred for 30 min. The THF layer was separated and concentrated to give the title compound (11.0 g, 89%) as a brown oil. 1H NMR (400 MHz, CDCl3): δ 7.10-7.03 (m, 2H), 6.86-6.81 (m, 2H), 4.14-4.08 (m, 1H), 3.85-3.68 (m, 2H), 2.92-2.84 (m, 1H), 2.80-2.73 (m, 1H), 1.98-1.92 (m, 1H), 1.90-1.79 (m, 1H). LCMS: 165 (M+1)+
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20 g
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200 mL
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3 g
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromane-2-carboxylic acid
Reactant of Route 2
Chromane-2-carboxylic acid
Reactant of Route 3
Chromane-2-carboxylic acid
Reactant of Route 4
Chromane-2-carboxylic acid
Reactant of Route 5
Chromane-2-carboxylic acid
Reactant of Route 6
Chromane-2-carboxylic acid

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